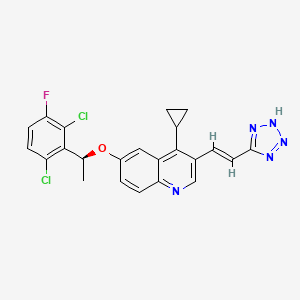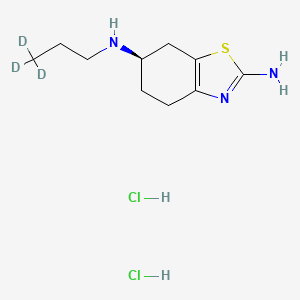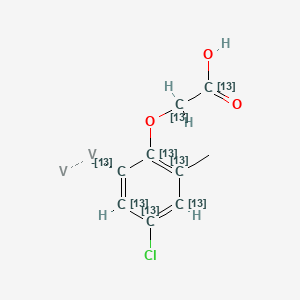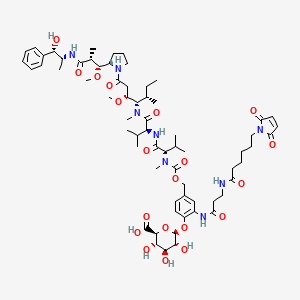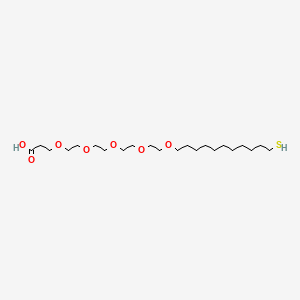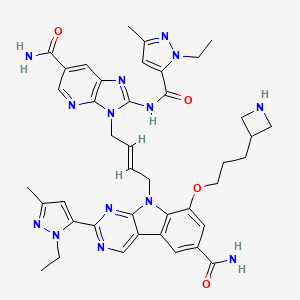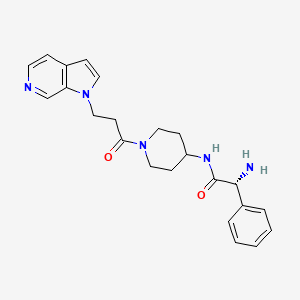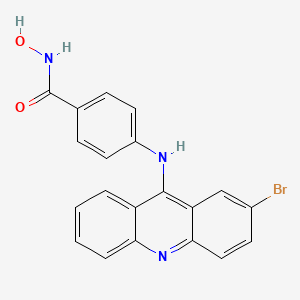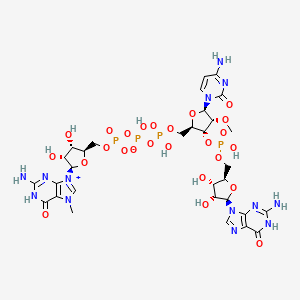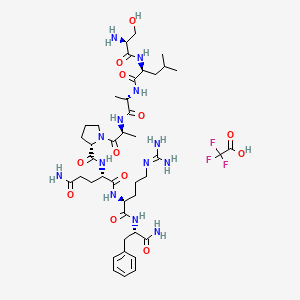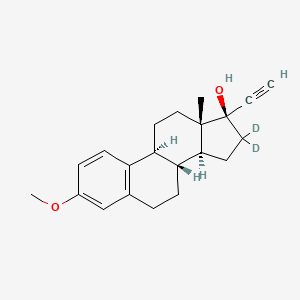
Mestranol-d2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mestranol-d2 is a deuterium-labeled derivative of mestranol, a synthetic estrogen. Mestranol itself is an inactive prodrug that becomes biologically active upon conversion to ethinyl estradiol. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of pharmacokinetics and metabolic profiles of drugs .
准备方法
Synthetic Routes and Reaction Conditions
Mestranol-d2 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the mestranol molecule. The synthesis involves the deuteration of mestranol, which can be achieved through various chemical reactions. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas or deuterated solvents .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure efficient deuterium incorporation. The final product is purified through techniques such as chromatography to achieve high purity levels required for research applications .
化学反应分析
Types of Reactions
Mestranol-d2 undergoes various chemical reactions, including:
Oxidation: Conversion to ethinyl estradiol.
Reduction: Reduction of the alkyne group.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Ethinyl estradiol.
Reduction: Reduced derivatives of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Mestranol-d2 is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Profiling: Investigating metabolic pathways and identifying metabolites.
Click Chemistry: Used in copper-catalyzed azide-alkyne cycloaddition reactions for bioconjugation and labeling studies.
Hormone Research: Studying the effects of estrogen and its derivatives on various biological systems.
作用机制
Mestranol-d2, like mestranol, is a prodrug that is converted to ethinyl estradiol in the liver. Ethinyl estradiol then binds to estrogen receptors in target cells, including those in the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes and subsequent physiological effects .
相似化合物的比较
Similar Compounds
Ethinyl Estradiol: The active form of mestranol.
Estradiol: A natural estrogen hormone.
Norethindrone: A synthetic progestin often used in combination with estrogens in contraceptives.
Uniqueness of Mestranol-d2
This compound’s uniqueness lies in its deuterium labeling, which provides several advantages:
Increased Stability: Deuterium-labeled compounds are more stable and less prone to metabolic degradation.
Enhanced Detection: The presence of deuterium allows for easier detection and quantification in mass spectrometry.
Improved Pharmacokinetics: Deuterium substitution can alter the pharmacokinetic properties of the compound, potentially leading to improved drug profiles.
属性
分子式 |
C21H26O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
(8R,9S,13S,14S,17R)-16,16-dideuterio-17-ethynyl-3-methoxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3/t17-,18-,19+,20+,21+/m1/s1/i12D2 |
InChI 键 |
IMSSROKUHAOUJS-UVMSGXEJSA-N |
手性 SMILES |
[2H]C1(C[C@H]2[C@@H]3CCC4=C([C@H]3CC[C@@]2([C@@]1(C#C)O)C)C=CC(=C4)OC)[2H] |
规范 SMILES |
CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


